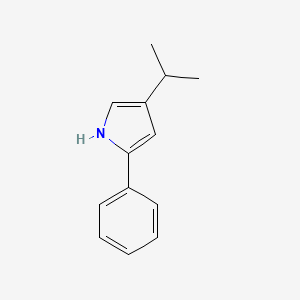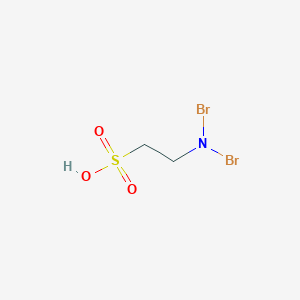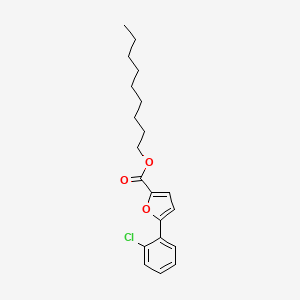
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a nonyl group and a 2-chlorophenyl group at the 5-position and a carboxylate group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 5-(2-chlorophenyl)furan-2-carboxylate typically involves the esterification of 5-(2-chlorophenyl)furan-2-carboxylic acid with nonanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Nonyl 5-(2-chlorophenyl)furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Nonyl 5-(2-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein synthesis . This inhibition can lead to the disruption of essential cellular processes in bacteria, making it a potential antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluorine and nitro group instead of chlorine.
5-Phenyl-furan-2-carboxylic acid: Lacks the nonyl group and chlorine substitution but shares the furan and carboxylic acid moieties.
Benzofuran derivatives: These compounds have a benzene ring fused to a furan ring and exhibit a wide range of biological activities.
Uniqueness
Nonyl 5-(2-chlorophenyl)furan-2-carboxylate is unique due to the presence of the nonyl group, which can influence its lipophilicity and biological activity. The chlorine substitution on the phenyl ring also imparts distinct chemical reactivity compared to other halogenated derivatives.
Propriétés
Numéro CAS |
189749-12-0 |
|---|---|
Formule moléculaire |
C20H25ClO3 |
Poids moléculaire |
348.9 g/mol |
Nom IUPAC |
nonyl 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C20H25ClO3/c1-2-3-4-5-6-7-10-15-23-20(22)19-14-13-18(24-19)16-11-8-9-12-17(16)21/h8-9,11-14H,2-7,10,15H2,1H3 |
Clé InChI |
QWVMKFBXYQKPSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


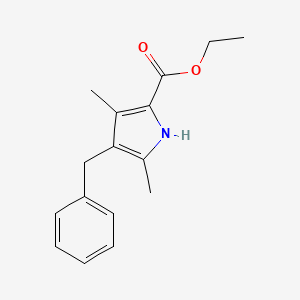
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
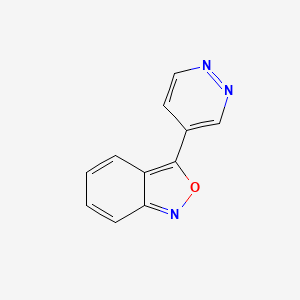
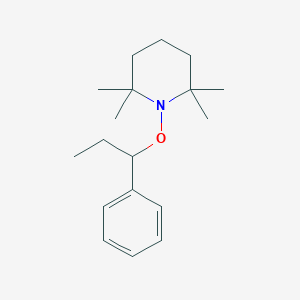
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
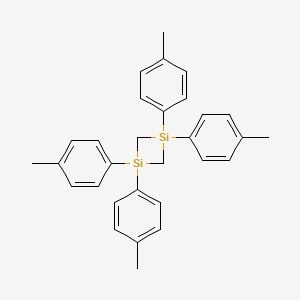
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
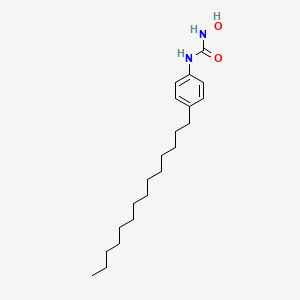
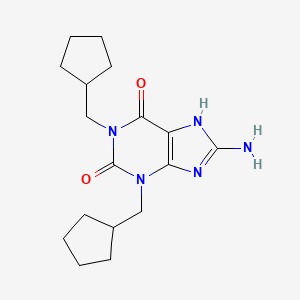
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
